2,6-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,6-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a benzamide derivative . It has a molecular formula of C18H21NO4 and a molecular weight of 315.36 .
Synthesis Analysis
Benzamide compounds, including this one, are often synthesized starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products obtained from these reactions are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound includes a benzamide core with methoxy groups at the 2 and 6 positions of the benzene ring. It also has a 4-methoxyphenyl-6-oxopyridazin-1(6H)-yl group attached to the nitrogen of the benzamide core .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 488.1±45.0 °C and a predicted density of 1.130±0.06 g/cm3 . Its pKa is predicted to be 14.29±0.46 .科学的研究の応用
Antipsychotic Potential
One study highlights the synthesis and antidopaminergic properties of a set of related compounds, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. These compounds, lacking o-hydroxy groups, showed promising results for inhibiting apomorphine-induced behavioral responses. Their structure is believed to play a role in maintaining the bioactive conformation required for receptor interaction. Interestingly, these compounds displayed a lower tendency to induce extrapyramidal side effects, which is crucial for antipsychotic drugs (Högberg et al., 1990).
Synthesis Techniques
Another study describes a high-yield synthesis method for (S)-BZM, a precursor for (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid. This work is significant for the preparation of radiolabeled compounds used in receptor binding studies (Bobeldijk et al., 1990).
Anti-Inflammatory and Analgesic Agents
Research on novel compounds derived from visnaginone and khellinone, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, demonstrated significant anti-inflammatory and analgesic activities. These compounds were also found to inhibit cyclooxygenase-1/2 (COX-1/2), making them potential candidates for therapeutic applications (Abu‐Hashem et al., 2020).
Dopamine D3 Receptor Ligands
A study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, including 3-methoxybenzamide derivatives, found these compounds to be potent and selective ligands for dopamine D3 receptors. These findings have implications for the development of drugs targeting neurological disorders (Leopoldo et al., 2002).
Metabolite Synthesis
There's also research on the synthesis of metabolites of TAK-603, a compound containing 3,4-dimethoxyphenyl and 6,7-dimethoxy groups. This work provides insights into the metabolic pathways and potential therapeutic applications of such compounds (Mizuno et al., 2006).
将来の方向性
特性
IUPAC Name |
2,6-dimethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-28-16-9-7-15(8-10-16)17-11-12-20(26)25(24-17)14-13-23-22(27)21-18(29-2)5-4-6-19(21)30-3/h4-12H,13-14H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPZCPONJJWXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。